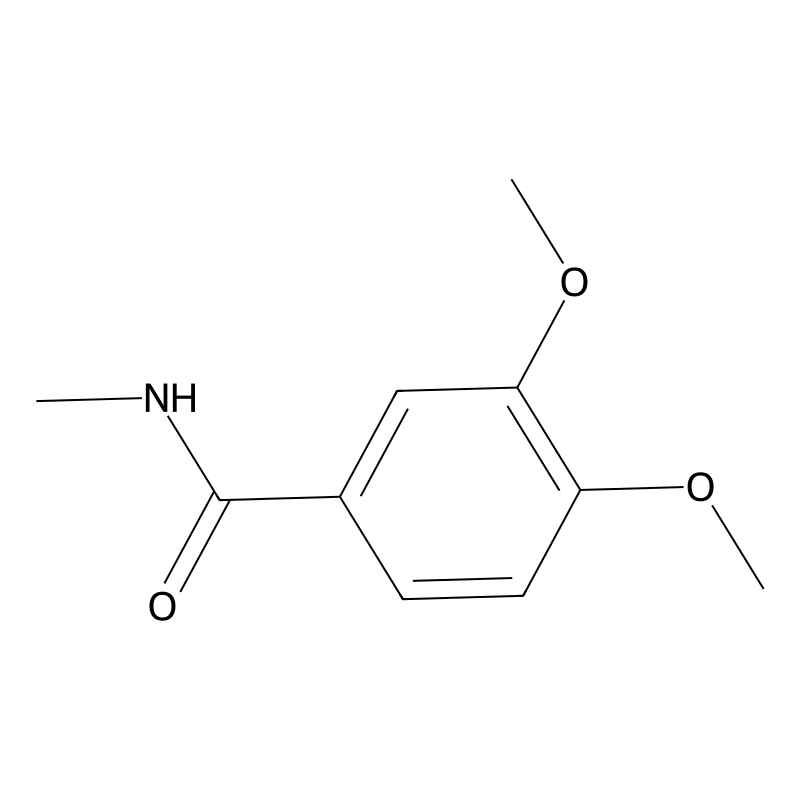

3,4-dimethoxy-N-methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-Dimethoxy-N-methylbenzamide is a chemical compound characterized by its molecular formula and a molecular weight of approximately 195.22 g/mol. This compound is a derivative of benzamide, featuring two methoxy groups located at the 3 and 4 positions on the aromatic ring, alongside a methyl group attached to the nitrogen atom of the amide functional group. The presence of these substituents influences both the compound's physical properties and its reactivity in various chemical processes.

- Condensation Reactions: It can undergo condensation reactions to form Schiff bases when reacted with carbonyl compounds.

- Nucleophilic Substitution: The nitrogen atom in the amide group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield the corresponding carboxylic acid and amine.

The specific reaction pathways depend on the conditions and reagents used, which can lead to diverse synthetic applications in organic chemistry .

The synthesis of 3,4-dimethoxy-N-methylbenzamide typically involves several steps:

- Starting Materials: The synthesis often begins with 3-methoxybenzoic acid and N,O-dimethylhydroxylamine hydrochloride.

- Reagents: Common reagents include 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and triethylamine in dichloromethane as a solvent.

- Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (e.g., 18 hours), followed by quenching with sodium bicarbonate solution and extraction with organic solvents.

This method yields the target compound efficiently, often with high purity .

3,4-Dimethoxy-N-methylbenzamide has potential applications in various fields:

- Pharmaceuticals: Due to its possible biological activities, it may be explored for developing new therapeutic agents targeting mental health disorders or cancer.

- Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.

- Agriculture: Its derivatives could be investigated for use in agrochemicals due to their biological activity.

The versatility of this compound makes it a subject of interest in both academic and industrial research settings .

Interaction studies involving 3,4-dimethoxy-N-methylbenzamide focus on its binding affinity and interaction mechanisms with biological targets. These studies typically employ techniques such as:

- Molecular Docking: To predict how well the compound binds to specific receptors or enzymes.

- In Vitro Assays: To evaluate its biological effects on cell lines or isolated tissues.

- Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion profiles.

Such studies are crucial for assessing the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with 3,4-dimethoxy-N-methylbenzamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylbenzamide | Methyl group on nitrogen | Lacks methoxy substituents |

| 3-Methoxy-N-methylbenzamide | One methoxy group | Only one methoxy group compared to two |

| N,N-Dimethylbenzamide | Two methyl groups on nitrogen | No methoxy groups |

| 4-Methoxy-N-methylbenzamide | One methoxy group at para position | Methoxy group only at para position |

These compounds highlight the unique positioning of methoxy groups in 3,4-dimethoxy-N-methylbenzamide, which may significantly affect its chemical reactivity and biological activity compared to others in the benzamide class .

3,4-Dimethoxy-N-methylbenzamide is a secondary amide with the systematic IUPAC name N-methyl-3,4-dimethoxybenzamide. Its molecular formula is C₁₀H₁₃NO₃, and it features two methoxy groups at the 3- and 4-positions of the benzene ring, along with an N-methyl substituent on the amide nitrogen. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 60028-86-6 | |

| Molecular Weight | 195.22 g/mol | |

| Melting Point | 129.0–129.2 °C | |

| SMILES | COC1=C(C=CC(=C1)OC)C(=O)N(C)C | |

| InChIKey | GFQRPXMWTUUBTN-UHFFFAOYSA-N |

The compound’s planar aromatic core and electron-donating methoxy groups contribute to its stability and reactivity in substitution reactions.

Historical Context in Organic Chemistry Research

First reported in the mid-20th century, 3,4-dimethoxy-N-methylbenzamide emerged as a model compound for studying amide bond formation and methoxy group effects on aromatic systems. Its synthesis typically involves the reaction of 3,4-dimethoxybenzoic acid with N-methylamine derivatives under coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Early studies focused on its crystallographic properties, revealing a dihedral angle of 71.59° between the benzene and amide planes, which influences its hydrogen-bonding capabilities.

Significance in Heterocyclic Compound Studies

While not a heterocycle itself, this benzamide derivative serves as a precursor in the synthesis of complex heterocyclic systems. For example, it has been used to generate phenanthroindolizidine alkaloids like tylophorinicine, which exhibit anti-inflammatory and anticancer properties. The methoxy groups enhance solubility and modulate electronic effects, enabling regioselective functionalization in multi-step syntheses.

Conventional Amidation Strategies

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide-Mediated Coupling Reactions

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide-mediated coupling represents one of the most widely employed methods for synthesizing 3,4-dimethoxy-N-methylbenzamide from the corresponding carboxylic acid precursor [10]. This water-soluble carbodiimide operates through a well-established mechanism involving the formation of an O-acylisourea intermediate that undergoes nucleophilic attack by methylamine [10] [11]. The reaction typically proceeds under mild conditions at room temperature in dichloromethane or N,N-dimethylformamide as solvent [8].

The mechanism initiates with the carbodiimide activating the carboxyl group of 3,4-dimethoxybenzoic acid through nucleophilic attack, forming a highly electrophilic O-acylisourea species [12]. This intermediate then undergoes addition-elimination with methylamine to yield the desired amide product along with a water-soluble urea byproduct [15]. The advantage of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide over other carbodiimides lies in its water-soluble urea byproduct, which can be easily removed through aqueous workup procedures [11].

Table 1: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide-Mediated Coupling Conditions and Yields

| Solvent | Temperature (°C) | Time (h) | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dichloromethane | 20 | 18 | Triethylamine | 100 | [1] |

| N,N-Dimethylformamide | 0 | 12 | N,N-Diisopropylethylamine | 85-92 | [8] |

| Acetonitrile | 23 | 42 | N,N-Diisopropylethylamine | 75-88 | [8] |

The coupling efficiency can be significantly enhanced through the addition of 1-hydroxybenzotriazole or N-hydroxysuccinimide as activating additives [8] [14]. These additives convert the O-acylisourea intermediate to more stable and reactive ester species, improving both reaction yields and stereochemical outcomes [15]. The optimal reaction conditions typically employ 1.2-1.5 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with catalytic amounts of 4-dimethylaminopyridine to facilitate the coupling process [8].

Nucleophilic Acyl Substitution Approaches

Nucleophilic acyl substitution methodologies provide an alternative synthetic pathway for 3,4-dimethoxy-N-methylbenzamide synthesis through the activation of 3,4-dimethoxybenzoic acid derivatives [16] [17]. The most common approach involves the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride, followed by treatment with methylamine [20] [21].

The mechanism proceeds through a classical addition-elimination pathway where the nucleophilic methylamine attacks the electrophilic carbonyl carbon of the acid chloride [19] [22]. Formation of a tetrahedral intermediate is followed by elimination of chloride ion to regenerate the carbonyl group and form the amide bond [16] [17]. This transformation typically occurs rapidly at room temperature with excellent conversion rates [22].

Table 2: Nucleophilic Acyl Substitution Reaction Conditions

| Activating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Byproducts |

|---|---|---|---|---|---|

| Thionyl Chloride | Dichloromethane | 0-25 | 30-60 | 85-95 | Hydrogen Chloride, Sulfur Dioxide |

| Oxalyl Chloride | Dichloromethane | 0 | 45 | 88-92 | Carbon Monoxide, Carbon Dioxide |

| Phosphorus Pentachloride | Dichloromethane | 25 | 120 | 75-82 | Phosphorus Oxychloride |

The acid chloride formation step requires careful control of reaction conditions to prevent decomposition of the methoxy substituents [21]. Thionyl chloride activation typically proceeds in anhydrous dichloromethane at 0°C to room temperature, generating the reactive acyl chloride intermediate along with sulfur dioxide and hydrogen chloride gases [6] [21]. Subsequent treatment with methylamine in the presence of a tertiary amine base such as triethylamine neutralizes the liberated hydrogen chloride and drives the reaction to completion [22].

Novel Catalytic Systems

Transition Metal-Catalyzed Pathways

Transition metal catalysis has emerged as a powerful approach for the direct formation of 3,4-dimethoxy-N-methylbenzamide through carbon-nitrogen bond formation reactions [24] [25]. Palladium-catalyzed amidation of aryl halides represents one of the most versatile methods, enabling the direct coupling of 3,4-dimethoxybenzoyl chloride with methylamine under mild conditions [27] [30].

The palladium-catalyzed mechanism involves oxidative addition of the aryl halide to a palladium(0) species, followed by coordination and insertion of the amine nucleophile [28]. Subsequent reductive elimination releases the amide product and regenerates the active palladium catalyst [28]. Ligand selection plays a crucial role in determining reaction efficiency, with bulky electron-rich phosphine ligands such as 2-dialkylphosphino-2'-alkoxyl-1,1'-binaphthyl providing optimal results [30].

Copper-catalyzed amidation pathways offer a complementary approach utilizing more abundant and cost-effective metal catalysts [28]. The copper-mediated mechanism proceeds through the formation of copper(I) amidate intermediates that undergo subsequent aryl halide activation [28]. This methodology demonstrates excellent functional group tolerance and can accommodate a wide range of substituted benzamides [28].

Table 3: Transition Metal-Catalyzed Amidation Conditions

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Palladium(II) acetate | 2-Dialkylphosphino-2'-alkoxyl-1,1'-binaphthyl | Cesium Carbonate | Toluene | 110 | 78-85 |

| Copper(I) Iodide | 1,2-Diaminocyclohexane | Potassium Carbonate | Dimethylsulfoxide | 90 | 65-75 |

| Palladium(0) | Triphenylphosphine | Triethylamine | Tetrahydrofuran | 80 | 70-82 |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis provides significant advantages for 3,4-dimethoxy-N-methylbenzamide preparation through enhanced reaction rates, improved yields, and reduced reaction times [31] [32]. The microwave heating mechanism enables rapid and uniform heating of reaction mixtures, leading to more efficient amide bond formation compared to conventional thermal methods [34] [35].

Direct amidation of 3,4-dimethoxybenzoic acid with methylamine under microwave irradiation can be accomplished in significantly shorter timeframes than traditional heating methods [31] [36]. The microwave-assisted protocol typically employs temperatures of 160-165°C for 1-2 hours, compared to 8-12 hours required for conventional heating [31]. This dramatic reduction in reaction time contributes to improved energy efficiency and reduced formation of decomposition products [32].

Catalyst loading can be minimized under microwave conditions, with reactions proceeding efficiently using only 0.1-2 mol% of ceric ammonium nitrate as a Lewis acid catalyst [31]. The enhanced reactivity under microwave irradiation enables solvent-free conditions in many cases, further improving the environmental profile of the synthesis [33] [34].

Table 4: Microwave-Assisted Synthesis Parameters

| Power (W) | Temperature (°C) | Time (min) | Catalyst (mol%) | Yield (%) | Solvent |

|---|---|---|---|---|---|

| 300 | 160 | 60 | 0.5 | 89-94 | Solvent-free |

| 480 | 165 | 120 | 1.0 | 85-91 | Water |

| 400 | 150 | 90 | 0.1 | 82-87 | Ethyl Acetate |

Green Chemistry Perspectives

Solvent-Free Synthetic Routes

Solvent-free methodologies for 3,4-dimethoxy-N-methylbenzamide synthesis align with green chemistry principles by eliminating organic solvents and reducing waste generation [37] [38]. These approaches typically involve direct reaction of the carboxylic acid with methylamine under neat conditions or using solid-supported reagents [39] [40].

Boric acid catalysis represents an effective solvent-free approach, where 3,4-dimethoxybenzoic acid and methylamine are combined with catalytic amounts of boric acid and heated directly [37]. The reaction proceeds through trituration of the reactant mixture followed by thermal activation, achieving good yields without requiring organic solvents [37] [39]. This methodology demonstrates particular advantages for thermally stable substrates and provides straightforward product isolation procedures [37].

Methoxysilane-mediated coupling offers another solvent-free alternative using tetramethoxysilane, hexamethoxydisilane, or dodecamethoxy-neopentasilane as coupling agents [40]. These silicon-based reagents facilitate amide bond formation without exclusion of air and moisture, providing practical advantages for large-scale synthesis [40]. The reaction generates insoluble polysiloxane byproducts that can be removed through simple filtration procedures [40].

Table 5: Solvent-Free Synthesis Conditions

| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Boric Acid Catalysis | Boric Acid (10 mol%) | 180 | 6-8 | 75-85 | Simple Workup |

| Methoxysilane Coupling | Tetramethoxysilane (20 mol%) | 120 | 4-6 | 85-92 | Air/Moisture Tolerant |

| Direct Thermal | None | 200 | 10-12 | 65-75 | No Additives Required |

Biocatalytic Production Possibilities

Biocatalytic approaches for 3,4-dimethoxy-N-methylbenzamide synthesis utilize enzymatic systems to achieve amide bond formation under mild, environmentally benign conditions [42] [45]. Lipase-catalyzed amidation represents the most developed biocatalytic methodology, employing immobilized lipases such as Candida antarctica lipase B to catalyze direct coupling of carboxylic acids with amines [42] [49].

The enzymatic mechanism proceeds through formation of an acyl-enzyme intermediate followed by nucleophilic attack by the amine substrate [45]. Candida antarctica lipase B demonstrates excellent regioselectivity and can operate in green solvents such as cyclopentyl methyl ether or under solvent-free conditions [42]. The enzyme exhibits remarkable stability and can be recycled multiple times without significant loss of activity [50].

Adenosine triphosphate-dependent amide bond synthetases offer an alternative biocatalytic route through the formation of adenylate intermediates [46] [48]. These enzymes, exemplified by McbA from Marinactinospora thermotolerans, catalyze the direct coupling of carboxylic acids with primary amines using adenosine triphosphate as a cofactor [48]. The methodology enables high substrate loading and excellent functional group tolerance under aqueous conditions [46].

Table 6: Biocatalytic Synthesis Parameters

| Enzyme System | Cofactor | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B | None | Cyclopentyl Methyl Ether | 60 | 24 | 85-95 |

| McbA Synthetase | Adenosine Triphosphate | Water | 37 | 12 | 75-90 |

| Sphingomonas Lipase | None | Solvent-free | 45 | 16 | 80-88 |